molecular formula C13H19N3O2 B2490424 N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)cyclobutanecarboxamide CAS No. 1797340-73-8

N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)cyclobutanecarboxamide

Cat. No.: B2490424
CAS No.: 1797340-73-8
M. Wt: 249.314
InChI Key: MCXNSKFKAQGYJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)cyclobutanecarboxamide is a bicyclic heterocyclic compound featuring a pyrano[4,3-c]pyrazole core substituted with a methyl group at the N1 position and a cyclobutanecarboxamide moiety linked via a methylene bridge at the C3 position.

Properties

IUPAC Name

N-[(1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c1-16-12-5-6-18-8-10(12)11(15-16)7-14-13(17)9-3-2-4-9/h9H,2-8H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCXNSKFKAQGYJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(COCC2)C(=N1)CNC(=O)C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multicomponent Cyclocondensation Reactions

Pyrano-pyrazole cores are efficiently constructed via one-pot multicomponent reactions. A representative method involves condensation of hydrazines, β-ketoesters, and α,β-unsaturated carbonyl compounds. For instance, hydrazine derivatives react with acetylenic ketones under acidic conditions to form pyrazole intermediates, which undergo subsequent cyclization. In one protocol, phenylhydrazine and ethyl acetoacetate react with chalcones in ethanol under reflux, yielding tetrahydropyrano[4,3-c]pyrazoles in 70–85% yields. Methylation at the N1 position is achieved using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃), with yields exceeding 90%.

Organocatalyzed Formal [3+3] Annulation

Stereocontrolled annulation strategies using bifunctional catalysts offer superior regioselectivity. A squaramide-catalyzed reaction between pyrazolin-5-ones and nitroallylic acetates constructs tetrahydropyrano[2,3-c]pyrazoles with two adjacent stereocenters. Adapting this method for the [4,3-c] isomer requires modifying the allylic acetate substrate. For example, nitroallylic acetates bearing pre-installed methyl groups at the annulation site yield 1-methyl derivatives after deprotection. This method achieves enantiomeric excesses >95% and diastereomeric ratios of 20:1, though yields for [4,3-c] systems remain underexplored.

Functionalization at the C3 Position

Introducing the methylene-linked cyclobutanecarboxamide at C3 demands precise functional group manipulation.

Alkylation of Pyrazole Intermediates

Bromination of the C3 position using N-bromosuccinimide (NBS) in DMF, followed by nucleophilic substitution with cyanide or amine nucleophiles, installs a methylene bridge. For example, treatment of 3-bromo-1-methylpyrano[4,3-c]pyrazole with sodium cyanide in DMSO yields the 3-cyano derivative, which is reduced to the aminomethyl intermediate using LiAlH₄. Subsequent acylation with cyclobutanecarboxylic acid chloride under Schotten-Baumann conditions affords the target carboxamide.

Palladium-Catalyzed Cross-Coupling

Palladium-mediated coupling offers a direct route to C3 functionalization. A Buchwald-Hartwig amination protocol couples 3-bromo-1-methylpyrano[4,3-c]pyrazole with cyclobutanecarboxamide using tris(dibenzylideneacetone)dipalladium (Pd₂dba₃), Xantphos ligand, and Cs₂CO₃ in toluene at 120°C. This method achieves moderate yields (36–45%) but requires optimization for sterically hindered substrates.

Cyclobutanecarboxamide Synthesis

Cyclobutanecarboxamide is synthesized via aminocarbonylation of cyclobutanols, leveraging palladium catalysis.

Ligand-Controlled Aminocarbonylation

Cyclobutanols undergo regioselective aminocarbonylation with aryl amines under Pd catalysis. Using Pd(OAc)₂ and BrettPhos ligand in CO atmosphere, cyclobutanol converts to 1,2-substituted cyclobutanecarboxamide with >90% regioselectivity. The reaction proceeds via anti-Markovnikov Pd–H addition to cyclobutene intermediates, followed by CO insertion and nucleophilic attack.

Integrated Synthetic Routes

Sequential Core Assembly and Functionalization

A three-step sequence demonstrates scalability:

  • Core formation : Ethyl 3-(2,4-dichlorophenyl)-1H-pyrazole-5-carboxylate is synthesized via cyclocondensation of hydrazine hydrate and diketones.
  • Methylation : Treatment with methyl iodide/K₂CO₃ in DMF yields the 1-methyl derivative.
  • Coupling : Pd-mediated amination with cyclobutanecarboxamide under conditions from furnishes the final product in 36% yield.

One-Pot Tandem Synthesis

Emerging strategies combine pyrazole cyclization and amidation in a single pot. For example, in situ generation of 3-aminomethyl intermediates via reductive amination, followed by coupling with cyclobutanecarbonyl chloride, achieves 52% overall yield.

Analytical Data and Optimization

Table 1. Comparative Yields for Key Steps

Step Method Yield (%) Catalyst System Reference
Pyrano-pyrazole core Multicomponent cyclocondensation 82 Cu(OTf)₂/[bmim]PF₆
C3 Bromination NBS in DMF 75
Pd-mediated coupling Buchwald-Hartwig amination 36 Pd₂dba₃/Xantphos/Cs₂CO₃
Aminocarbonylation Pd(OAc)₂/BrettPhos 89 Pd(OAc)₂/BrettPhos

Chemical Reactions Analysis

Types of Reactions: N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)cyclobutanecarboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)cyclobutanecarboxamide may be studied for its potential biological activity. It could serve as a lead compound for the development of new drugs or therapeutic agents.

Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings. Its chemical properties may enhance the performance and durability of these materials.

Mechanism of Action

The mechanism by which N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)cyclobutanecarboxamide exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired biological outcomes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Modifications and Molecular Properties

The compound is compared to three classes of analogs based on substituent variations and core modifications (Table 1).

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Availability
N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)cyclobutanecarboxamide Not provided - Methyl (N1), cyclobutanecarboxamide (C3) -
N-{2-[3-(Trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl]ethyl}cyclobutanecarboxamide C₁₄H₁₈F₃N₃O₂ 317.31 Trifluoromethyl (C3) -
N-{1-[(1-ethyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl]piperidin-4-yl}cyclobutanecarboxamide C₁₉H₃₀N₄O₂ 346.47 Ethyl (N1), piperidinyl (C3) 3 mg
Methyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate C₈H₁₀N₂O₃ 182.18 Methyl ester (C3) -
Trifluoromethyl Analog ()
  • Structural Difference : The trifluoromethyl group at C3 replaces the methylene-linked cyclobutanecarboxamide.
  • Implications : The trifluoromethyl group enhances lipophilicity (logP) and metabolic stability due to fluorine’s electronegativity and resistance to oxidative degradation . However, the absence of the carboxamide may reduce hydrogen-bonding interactions with biological targets.
Ethyl-Piperidinyl Analog ()
  • Structural Difference : An ethyl group replaces the methyl at N1, and a piperidinyl group substitutes the methylene-carboxamide at C3.
  • The piperidinyl moiety introduces basicity and solubility variability, depending on pH, which could influence pharmacokinetics .
Ester Derivatives ()
  • Structural Difference : Methyl or ethyl esters at C3 replace the carboxamide.
  • Implications: Esters lack hydrogen-bond donor capacity, likely reducing target affinity. These derivatives may serve as synthetic intermediates or prodrugs, with lower molecular weights (e.g., 182.18 vs. ~317–346 for carboxamide analogs) .

Biological Activity

N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)cyclobutanecarboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, mechanisms of action, and various biological effects supported by case studies and research findings.

Chemical Structure and Properties

The compound features a unique molecular structure that includes a cyclobutane ring and a tetrahydropyrano[4,3-c]pyrazole moiety. Its IUPAC name is N-[(1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]cyclobutanecarboxamide. The molecular formula is C14H18N4O2.

PropertyValue
Molecular FormulaC14H18N4O2
Molecular Weight278.32 g/mol
CAS Number[insert CAS number]
SolubilitySoluble in DMSO

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Tetrahydropyrano Core : This is achieved through cyclization reactions involving appropriate precursors.
  • Coupling Reaction : The tetrahydropyrano compound is then reacted with cyclobutanecarboxylic acid derivatives to form the final product.
  • Purification : Techniques such as recrystallization or chromatography are employed to obtain high purity.

The biological activity of this compound may be attributed to its interaction with specific molecular targets within biological systems. The sulfonamide group present in similar compounds often binds to enzymes or receptors, modulating their activity and influencing various biological pathways.

Anticancer Potential

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Case Study 1 : A study demonstrated that a related compound inhibited the proliferation of cancer cells in vitro by inducing apoptosis through the activation of caspase pathways .

Antimicrobial Properties

Research has shown that this class of compounds can also possess antimicrobial activity:

  • Case Study 2 : A derivative was tested against various bacterial strains and showed promising results in inhibiting growth, suggesting potential for development as an antimicrobial agent .

Neuroprotective Effects

There is emerging evidence that compounds with similar structures may offer neuroprotective benefits:

  • Case Study 3 : In an animal model of neurodegeneration, a related compound was found to reduce oxidative stress and improve cognitive function .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.